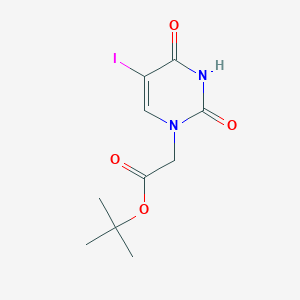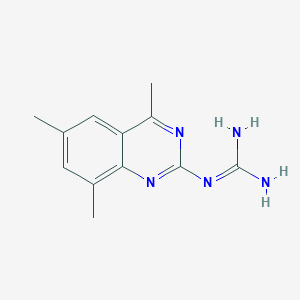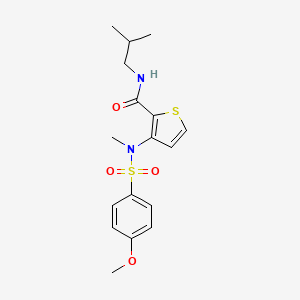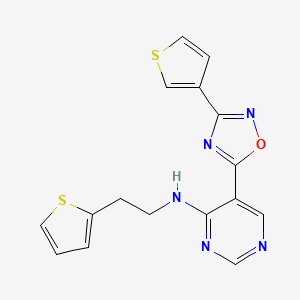
Tert-butyl 2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl 2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetate” is a chemical compound with the CAS Number: 207724-94-5 . It has a molecular weight of 352.13 . The IUPAC name for this compound is "tert-butyl 2- (5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1 (2H)-yl)acetate" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C10H13IN2O4/c1-10 (2,3)17-7 (14)5-13-4-6 (11)8 (15)12-9 (13)16/h4H,5H2,1-3H3, (H,12,15,16)" . This code provides a specific textual representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Synthesis Applications :
- Used in the synthesis of 2-(4,6-dimethoxypyrimidin-2-yl) acetonitrile, a process involving tert-butyl 2-cyano-2-(4,6-dimethoxypyrimidin-2-yl) acetate, showing its utility in pyrimidine derivatization (Jin Dong-yuan, 2010).
- Employed in the preparation of a new ferrocenyl uracil peptide nucleic acid (PNA) monomer, indicating its role in complex organic syntheses (G. Gasser et al., 2006).
Chemical Reagent :
- Used as a raw material in synthesizing oxazolo[3, 2-a]pyrimidine derivatives, highlighting its importance as a chemical reagent in producing pyrimidine-based structures (H. Kanno et al., 1991).
Medicinal Chemistry :
- Plays a role in the development of histamine H4 receptor ligands, used for optimizing the potency of 2-aminopyrimidines in medicinal chemistry applications (R. Altenbach et al., 2008).
- Utilized as a key intermediate in the synthesis of atorvastatin, a widely used cholesterol-lowering medication (S. Rádl, 2003).
Material Science :
- Plays a part in the synthesis of new compounds with potential for redox-active materials in energy storage applications (D. Yigit et al., 2017).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It is known that the compound contains an iodine atom, which could potentially be involved in halogen bonding interactions with target proteins .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
More research is needed to understand the compound’s biological activity .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s activity .
Propiedades
IUPAC Name |
tert-butyl 2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O4/c1-10(2,3)17-7(14)5-13-4-6(11)8(15)12-9(13)16/h4H,5H2,1-3H3,(H,12,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLILQXIKLSUKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C(=O)NC1=O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2416751.png)



![2-Chloro-1-[2-[2-(dimethylamino)pyrimidin-4-yl]morpholin-4-yl]propan-1-one](/img/structure/B2416757.png)



![1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2416765.png)
![1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2416767.png)


![N-(4-fluorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2416771.png)
